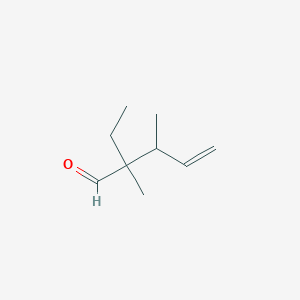

2-Ethyl-2,3-dimethylpent-4-enal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-ethyl-2,3-dimethylpent-4-enal |

InChI |

InChI=1S/C9H16O/c1-5-8(3)9(4,6-2)7-10/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

ODBQBWJZXUHVTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C=O)C(C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2,3 Dimethylpent 4 Enal

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of 2-Ethyl-2,3-dimethylpent-4-enal reveals several potential disconnection points that can simplify the target molecule into more readily available starting materials. The key structural features to consider are the quaternary α-carbon, the adjacent tertiary stereocenter, and the terminal aldehyde functionality.

One logical primary disconnection is the C2-C3 bond, which can be retrosynthetically cleaved via an aldol-type reaction. This disconnection simplifies the molecule into two smaller fragments: a propanal derivative bearing the α-quaternary center and an enolate equivalent derived from propene.

A second strategic disconnection involves the carbon-carbon bond of the allyl group at the C3 position. This suggests a precursor homoallylic alcohol, which could be synthesized through the addition of an allyl nucleophile to a suitable aldehyde. This approach is particularly attractive for establishing the stereochemistry at the C3 position.

Further disconnection of the quaternary center itself can be envisioned through an α-alkylation of a carbonyl compound. For instance, the ethyl group could be introduced via enolate alkylation of a precursor aldehyde or a derivative thereof.

These disconnections form the basis for designing convergent and efficient forward synthetic pathways, which will be explored in the subsequent sections.

Forward Synthesis Approaches and Convergent Pathways

The formation of the carbon skeleton of this compound relies on robust and selective carbon-carbon bond-forming reactions. The construction of the quaternary carbon center is a pivotal step in the synthesis.

One effective method involves the use of organocuprate chemistry. For example, the conjugate addition of a lithium dimethylcuprate to an α,β-unsaturated aldehyde or ester can be employed to introduce one of the methyl groups at the C2 position. Subsequent α-alkylation with an ethyl halide would then establish the quaternary center.

The aldol (B89426) reaction and its variants are also powerful tools for this purpose. An intramolecular aldol reaction of a suitably designed diketone or keto-aldehyde could be a viable strategy, although controlling the regioselectivity might be challenging. More controllably, a directed aldol reaction between a pre-formed enolate and an aldehyde can be utilized to construct the C2-C3 bond with high diastereoselectivity.

The Heck reaction, a palladium-catalyzed cross-coupling reaction, offers another avenue for carbon-carbon bond formation, particularly for creating the C4-C5 double bond if a different retrosynthetic approach is considered. alevelchemistry.co.uk

| Reaction Type | Description | Key Reagents |

| Organocuprate Addition | Forms a C-C bond by adding an organocuprate to an α,β-unsaturated carbonyl. | Lithium dialkylcuprates (e.g., (CH₃)₂CuLi) |

| Aldol Reaction | The reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl. alevelchemistry.co.ukfiveable.me | Aldehydes, ketones, strong bases (e.g., LDA) or acid catalysts. alevelchemistry.co.ukfiveable.me |

| Heck Reaction | A palladium-catalyzed reaction of an unsaturated halide with an alkene. alevelchemistry.co.ukchemistry.coach | Palladium catalyst, base, unsaturated halide, alkene. alevelchemistry.co.ukchemistry.coach |

Achieving the desired stereochemistry at the C3 position is a critical aspect of the synthesis of this compound. This can be accomplished through either chiral auxiliary-mediated routes or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as one of Evans' oxazolidinones, could be attached to a carboxylic acid precursor. The resulting chiral imide can then undergo highly diastereoselective α-alkylation to introduce the ethyl and methyl groups at the C2 position. Subsequent reduction and removal of the auxiliary would provide an enantioenriched aldehyde or alcohol precursor.

Another approach involves the use of a chiral auxiliary attached to an α,β-unsaturated acyl ligand, which can undergo stereoselective Michael additions to generate the desired stereocenter. rsc.org

| Chiral Auxiliary | Application | Typical Diastereomeric Excess |

| Evans' Oxazolidinones | Diastereoselective alkylation of enolates. | >95% |

| Samp/Ramp Hydrazones | Asymmetric α-alkylation of aldehydes and ketones. | >90% |

Asymmetric catalysis offers a more atom-economical approach to stereochemical control, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

A promising strategy for the synthesis of this compound is the use of a chromium-catalyzed enantioselective allylation. organic-chemistry.org This method can be used to synthesize α-homoallylic alcohols with two consecutive stereogenic centers, including a quaternary carbon, in a highly diastereoselective and enantioselective manner. organic-chemistry.org The reaction of a suitable aldehyde with a γ-disubstituted allyl halide in the presence of a chiral chromium complex can provide a direct precursor to the target molecule with excellent stereocontrol. organic-chemistry.org

Organocatalysis also presents a powerful tool. For instance, a proline-catalyzed α-amination or α-oxidation of an aldehyde, followed by further transformations, could be employed to set the stereocenter at C3.

| Catalytic System | Transformation | Typical Enantiomeric Excess |

| Chiral Chromium Complex | Enantioselective allylation of aldehydes. organic-chemistry.org | Up to 91% |

| Proline and its Derivatives | Asymmetric aldol and Mannich reactions. | >90% |

| Chiral Phosphoric Acids | Asymmetric transfer hydrogenation of α,β-unsaturated aldehydes. | >95% |

The final step in the synthesis of this compound is the generation of the aldehyde functionality. The choice of method depends on the nature of the immediate precursor.

If the synthesis proceeds through a primary alcohol, a mild oxidation is required to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are suitable for this transformation.

Alternatively, if the synthesis yields an ester or a nitrile, these can be converted to the aldehyde. Esters can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures. Nitriles can also be reduced to the corresponding imine with DIBAL-H, which is then hydrolyzed to the aldehyde.

The Wittig reaction or related olefination reactions can also be employed to construct the C4-C5 double bond while simultaneously setting the stage for the aldehyde. For example, a Wittig reaction between a suitable phosphorane and an aldehyde can generate the pentenal skeleton. alevelchemistry.co.uk

| Precursor Functional Group | Reagent | Product |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Dess-Martin periodinane (DMP) | Aldehyde |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |

| Nitrile | Diisobutylaluminium hydride (DIBAL-H), then H₂O | Aldehyde |

Stereochemical Control Elements in the Synthesis of the Compound

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be envisioned through several strategic bond formations. The application of green chemistry principles to these synthetic pathways aims to minimize environmental impact by maximizing the incorporation of reactant atoms into the final product, reducing waste, and utilizing sustainable resources.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are inherently less wasteful, as the majority of the atoms from the starting materials are incorporated into the final structure. numberanalytics.com

One of the most powerful and atom-economical methods for carbon-carbon bond formation is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgnumberanalytics.commasterorganicchemistry.comnumberanalytics.com This concerted pericyclic reaction is inherently atom-economical as all atoms of the starting material are reorganized to form the product, with no by-products generated in the core transformation. jocpr.comwikimedia.org The application of this methodology to synthesize this compound would involve the rearrangement of a suitably substituted allyl vinyl ether. The high efficiency of this process aligns perfectly with the goal of by-product minimization.

A notable variation is the Ireland-Claisen rearrangement , which involves the rearrangement of an allyl ester to a γ,δ-unsaturated carboxylic acid. numberanalytics.comwikipedia.orgtcichemicals.comlibretexts.orgorganic-chemistry.orgnrochemistry.comchem-station.com This transformation also proceeds with excellent atom economy and offers the advantage of milder reaction conditions compared to the traditional Claisen rearrangement. chem-station.com The stereochemical outcome of the Ireland-Claisen rearrangement can often be controlled by the geometry of the intermediate silyl (B83357) ketene (B1206846) acetal, providing a pathway to enantiomerically enriched products. numberanalytics.comlibretexts.org

Another highly atom-economical reaction is the aldol condensation . numberanalytics.comuoregon.edu This reaction forms a new carbon-carbon bond by coupling an enolate with a carbonyl compound. nih.gov When the initial β-hydroxy carbonyl adduct undergoes dehydration, the only by-product is water, leading to a high atom economy. uoregon.edu Solvent-free aldol condensations have been shown to be particularly efficient. acs.org Tandem reactions, such as the Michael-aldol sequence, can further enhance synthetic efficiency by constructing complex molecules in a single pot, thereby reducing waste from intermediate purification steps. beilstein-journals.orgacs.orgrsc.orgnih.govresearchgate.net

Table 1: Comparison of Atom-Economical Reactions for C-C Bond Formation

| Reaction Type | General Transformation | Key Advantages for Green Synthesis |

| Claisen Rearrangement | Allyl vinyl ether → γ,δ-Unsaturated carbonyl | 100% atom economy in the key step, concerted mechanism. jocpr.comwikimedia.org |

| Ireland-Claisen Rearrangement | Allyl ester → γ,δ-Unsaturated carboxylic acid | High atom economy, milder conditions than classic Claisen, stereocontrol. numberanalytics.comlibretexts.org |

| Aldol Condensation | Enolate + Carbonyl → β-Hydroxy carbonyl | High atom economy (water as the only by-product upon dehydration), C-C bond formation. uoregon.edu |

Sustainable Catalysis:

For reactions like the Claisen and aldol reactions, the development of organocatalysts has emerged as a sustainable alternative to traditional metal-based catalysts. nih.govrsc.orgnih.gov Proline and its derivatives, for example, have been successfully employed in asymmetric aldol reactions, offering high enantioselectivity and the potential for catalyst recycling. acs.orgnih.gov These small organic molecules are often derived from natural sources, are less toxic than many metal catalysts, and can operate under mild conditions. While some studies have shown that certain hydrogen-bonding organocatalysts can slow down the Ireland-Claisen rearrangement, the development of effective organocatalysts for various sigmatropic rearrangements remains an active area of research. researchgate.net Recent advancements have also seen the use of dual catalytic systems, such as palladium on carbon combined with a Lewis acid like scandium trifluoromethanesulfonate, to promote tandem reactions in a highly regioselective and atom-economical manner. acs.org

Sustainable Reaction Media:

The use of volatile organic compounds (VOCs) as solvents in chemical reactions contributes to air pollution and poses health and safety risks. Green chemistry advocates for the use of more sustainable alternatives. Water has been shown to accelerate the rate of the Claisen rearrangement, offering a non-toxic, non-flammable, and inexpensive reaction medium. nih.govresearchgate.net The hydrophobic effect of water can help to organize the reactants in the transition state, leading to rate enhancements.

Solvent-free reactions , where the reactants are mixed without a solvent, represent an ideal scenario from a green chemistry perspective. acs.org These reactions, often facilitated by techniques such as ball milling, can lead to higher efficiency, reduced waste, and simpler purification procedures. acs.org Ionic liquids have also been explored as alternative reaction media for aldol condensations, with some showing potential for catalyst recyclability. nih.govrsc.org

Table 2: Green Chemistry Approaches for the Synthesis of Aldehydes

| Green Principle | Application in Aldehyde Synthesis | Example Reaction Type |

| Atom Economy | Maximizing incorporation of starting materials into the product. | Claisen Rearrangement, Aldol Condensation. jocpr.comuoregon.edu |

| Sustainable Catalysis | Use of non-toxic, recyclable catalysts. | Organocatalysis (e.g., proline-derivatives). nih.gov |

| Benign Solvents | Replacement of volatile organic compounds. | Water, solvent-free conditions. acs.orgresearchgate.net |

By strategically combining atom-economical reactions with sustainable catalysts and reaction media, the synthesis of this compound can be designed to be both efficient and environmentally responsible. The principles outlined above provide a framework for developing advanced synthetic methodologies that align with the goals of green chemistry.

Reaction Chemistry and Mechanistic Investigations of 2 Ethyl 2,3 Dimethylpent 4 Enal

Reactivity of the Aldehyde Functional Group in 2-Ethyl-2,3-dimethylpent-4-enal

The reactivity of the aldehyde functional group in this compound is significantly influenced by the steric hindrance around the carbonyl carbon. The presence of an ethyl and a methyl group at the α-position creates a congested environment, which modulates the accessibility of the carbonyl carbon to nucleophiles and affects the pathways of oxidation and reduction.

Nucleophilic Addition Reactions to the Carbonyl Center

Nucleophilic addition to α,β-unsaturated aldehydes can occur via two main pathways: 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon of the alkene). The regioselectivity of this reaction is governed by both the nature of the nucleophile and the structure of the aldehyde. pressbooks.pubfiveable.melibretexts.org

In the case of this compound, the α-carbon is heavily substituted with an ethyl and a methyl group, and the β-carbon bears a methyl group. This steric bulk around the carbonyl group and the double bond plays a crucial role in directing incoming nucleophiles.

Strong, "hard" nucleophiles, such as organolithium reagents and Grignard reagents, typically favor 1,2-addition to the carbonyl carbon. pressbooks.pub However, the significant steric hindrance at the α-position of this compound would likely impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down the rate of 1,2-addition or favoring 1,4-addition with less bulky reagents.

Conversely, "soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, generally favor 1,4-addition. fiveable.me The steric hindrance in this compound might further promote this pathway by making the carbonyl carbon less accessible.

| Nucleophile Type | Predicted Predominant Reaction Pathway | Rationale |

| Strong, Hard (e.g., Grignard reagents, Organolithiums) | 1,2-Addition (Direct) | Kinetically controlled, favored by strong nucleophiles. However, the rate may be reduced due to steric hindrance at the α-position. |

| Soft (e.g., Organocuprates, Thiols, Enamines) | 1,4-Addition (Conjugate) | Thermodynamically controlled, favored by soft nucleophiles. Steric hindrance at the carbonyl carbon further encourages attack at the less hindered β-carbon. |

Oxidation and Reduction Pathways of the Aldehyde Group

Oxidation:

The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O). The presence of the alkene functionality requires careful selection of the oxidizing agent to avoid unwanted side reactions, such as cleavage of the carbon-carbon double bond. For instance, ozonolysis would cleave the double bond. Biocatalytic oxidation using alcohol dehydrogenases represents a selective method for converting α,β-unsaturated alcohols to their corresponding aldehydes, and similar enzymatic systems could potentially be employed for the oxidation of the aldehyde to the carboxylic acid. nih.gov

Reduction:

The reduction of the aldehyde group in this compound can yield either the corresponding allylic alcohol or the saturated alcohol, depending on the reducing agent and reaction conditions.

Selective Reduction to the Allylic Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of cerium(III) chloride (Luche reduction) are known to selectively reduce the carbonyl group of α,β-unsaturated aldehydes, leaving the double bond intact. chem-station.com This selectivity is attributed to the "hard" nature of the cerium ion, which coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-hydride delivery.

Reduction to the Saturated Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the aldehyde and the carbon-carbon double bond, leading to the formation of 2-ethyl-2,3-dimethylpentan-1-ol. chem-station.com Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also be employed to reduce both functional groups. The steric hindrance around the carbonyl group and the double bond can influence the rate of these reductions. rsc.org

| Reducing Agent | Primary Product |

| NaBH4, CeCl3 (Luche Reduction) | 2-Ethyl-2,3-dimethylpent-4-en-1-ol (Allylic Alcohol) |

| LiAlH4 | 2-Ethyl-2,3-dimethylpentan-1-ol (Saturated Alcohol) |

| H2, Pd/C | 2-Ethyl-2,3-dimethylpentan-1-ol (Saturated Alcohol) |

Enolization and Subsequent Aldol-Type Chemistry

Due to the presence of two alkyl substituents (ethyl and methyl) on the α-carbon, this compound does not have any α-hydrogens. Therefore, it cannot form an enolate at the α-position and cannot act as the nucleophilic component in a traditional aldol (B89426) or Claisen-Schmidt condensation. libretexts.org

However, it can act as an electrophilic acceptor in a crossed aldol reaction with another enolizable aldehyde or ketone. In such a reaction, a base would deprotonate the α-carbon of the reaction partner, which would then attack the carbonyl carbon of this compound. The steric hindrance at the carbonyl of this compound would likely make this reaction slower compared to reactions with unhindered aldehydes. pressbooks.pub

Reactivity of the Alkenyl Moiety in this compound

The carbon-carbon double bond in this compound is trisubstituted, with methyl groups at the β- and γ-positions. This substitution pattern, along with the electronic influence of the conjugated aldehyde group, dictates its reactivity towards electrophiles and in cycloaddition reactions.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The double bond in alkenes is electron-rich and susceptible to attack by electrophiles. In the case of this compound, the electron-withdrawing nature of the conjugated aldehyde group deactivates the double bond towards electrophilic attack compared to a simple alkene.

When an electrophilic addition does occur, the regioselectivity is determined by the stability of the resulting carbocation intermediate (Markovnikov's rule). libretexts.org Addition of an electrophile (E+) to the γ-carbon would lead to a tertiary carbocation at the β-position, which is stabilized by the adjacent alkyl groups. This would be the more stable intermediate compared to a secondary carbocation at the γ-carbon. The subsequent attack of a nucleophile (Nu-) would then occur at the β-position.

However, the steric hindrance provided by the substituents on the double bond can also influence the regioselectivity of the addition, potentially favoring attack at the less hindered carbon. nih.gov

Cycloaddition Reactions Involving the Alkenyl System

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org In this context, the carbon-carbon double bond of this compound can act as the dienophile. The electron-withdrawing aldehyde group activates the double bond for reaction with electron-rich dienes.

However, the high degree of substitution on the double bond (trisubstituted) and at the α-position creates significant steric hindrance. This steric bulk can impede the approach of the diene, making the Diels-Alder reaction with this substrate challenging and potentially requiring harsh reaction conditions or specific catalysts. acs.org The stereochemistry of the substituents on the dienophile is typically retained in the product. libretexts.org

1,3-Dipolar Cycloaddition:

Intramolecular Transformations and Rearrangement Pathways of the Compound

Currently, there is a lack of specific published research detailing the intramolecular transformations and rearrangement pathways of this compound. Aldehydes with similar structural features can undergo a variety of intramolecular reactions, often promoted by heat, light, or the presence of a catalyst. These can include ene reactions, Prins-type cyclizations, and various sigmatropic rearrangements. However, without experimental studies on this compound, any discussion of its specific rearrangement pathways would be purely theoretical.

Catalytic Transformations of this compound

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For an aldehyde like this compound, several organocatalytic transformations could be envisioned. For instance, proline and its derivatives are well-known catalysts for a range of reactions involving aldehydes, such as aldol and Mannich reactions. While no studies have specifically utilized this compound, related research on other aldehydes demonstrates the potential of this approach.

A study on the one-pot biocatalytic and organocatalytic cascade to produce 2-ethyl-2-hexenal (B1232207) from n-butanol highlights the use of lysine (B10760008) as an organocatalyst. rsc.org In this system, an alcohol oxidase converts n-butanol to butanal, which then undergoes an organocatalyzed aldol condensation. rsc.org This suggests that a similar organocatalytic approach could potentially be applied to the self-condensation or cross-condensation of this compound, although specific conditions and outcomes would require experimental verification.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a diverse toolkit for the transformation of aldehydes. Common reactions include hydroformylation, hydrogenation, and various cross-coupling reactions. For this compound, a primary catalytic transformation would be its reduction to the corresponding alcohol, 2-Ethyl-2,3-dimethylpent-4-en-1-ol, or its oxidation to 2-Ethyl-2,3-dimethylpent-4-enoic acid, using appropriate metal catalysts and reaction conditions.

Furthermore, the vinyl group in this compound could be susceptible to a range of transition metal-catalyzed reactions, such as olefin metathesis or hydroboration-oxidation, which could proceed selectively depending on the chosen catalyst and reaction parameters. However, specific research data on these transformations for this substrate is not available.

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. While there are no specific biocatalytic studies reported for this compound, the broader field of biocatalysis offers potential avenues for its transformation.

For example, alcohol dehydrogenases (ADHs) are a class of enzymes capable of the reversible oxidation of alcohols to aldehydes and ketones. An ADH could potentially be used for the stereoselective reduction of the aldehyde group in this compound to the corresponding primary alcohol.

Theoretical and Computational Studies of 2 Ethyl 2,3 Dimethylpent 4 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity

No dedicated studies employing quantum chemical calculations to investigate the electronic structure and reactivity of 2-Ethyl-2,3-dimethylpent-4-enal were identified.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

A comprehensive search for Density Functional Theory (DFT) studies elucidating the reaction mechanisms involving this compound yielded no specific results. Research on the application of DFT to understand the mechanistic pathways of this particular aldehyde, such as its oxidation, reduction, or participation in aldol (B89426) or other condensation reactions, is not present in the surveyed literature.

Molecular Orbital Analysis and Bonding Characteristics

There is no available research that provides a detailed molecular orbital (MO) analysis for this compound. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and specific bonding characteristics derived from MO theory is not available.

Computational Modeling of Spectroscopic Properties

There is a lack of published research on the computational modeling of the spectroscopic properties of this compound. This includes the prediction of its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra through computational methods.

Applications of 2 Ethyl 2,3 Dimethylpent 4 Enal As a Chemical Building Block

Role in the Synthesis of Complex Organic Scaffolds

Detailed studies specifically outlining the role of 2-Ethyl-2,3-dimethylpent-4-enal in the synthesis of complex organic scaffolds are not extensively reported in the available scientific literature. However, the inherent reactivity of its functional groups suggests several potential applications. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions, to elaborate the carbon skeleton.

Furthermore, the vinyl group is susceptible to a range of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, providing a handle for further functionalization. The combination of these reactive centers could potentially be exploited in tandem or sequentially to construct intricate molecular architectures, including polycyclic and heterocyclic systems. The steric hindrance around the quaternary carbon might also impart unique selectivity in certain transformations.

Utilization in Polymer Science and Materials Chemistry

There is a notable absence of published research detailing the specific utilization of this compound in polymer science and materials chemistry. In principle, the vinyl group of the molecule could participate in polymerization reactions, potentially leading to the formation of polymers with unique side-chain structures. The presence of the bulky and non-polar ethyl and dimethyl groups could influence the physical properties of such polymers, such as their solubility, thermal stability, and mechanical characteristics.

The aldehyde functionality could also be leveraged for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone or for cross-linking applications to create novel materials with tailored properties. However, without experimental data, these applications remain speculative.

Derivatization for the Generation of Novel Chemical Entities

Specific examples of the derivatization of this compound for the generation of novel chemical entities are not well-documented in peer-reviewed journals. Nevertheless, the chemical nature of this compound offers numerous possibilities for derivatization.

The aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, opening up pathways to esters, amides, and ethers. It can also be converted into other functional groups such as imines, oximes, and hydrazones through condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives, respectively. These transformations would yield a diverse library of new compounds with potentially interesting biological or material properties. The reactivity of the double bond further expands the scope of possible derivatives through various addition and cycloaddition reactions.

Future Research Directions and Emerging Opportunities for 2 Ethyl 2,3 Dimethylpent 4 Enal

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 2-Ethyl-2,3-dimethylpent-4-enal is a primary area for future investigation. Traditional methods may be supplanted by more elegant and sustainable approaches. Research in this area could focus on enzymatic or bio-catalytic methods, leveraging the high selectivity of enzymes to construct the chiral centers of the molecule with precision. Another promising direction is the use of organocatalysis, which avoids the use of metal catalysts, thereby reducing environmental impact and simplifying purification processes.

Furthermore, photochemical and electrochemical methods represent cutting-edge approaches to synthesis. These techniques can enable unique bond formations and reaction pathways that are not accessible through conventional thermal methods. Exploring these unconventional pathways could lead to more efficient, scalable, and environmentally friendly syntheses of this compound.

Investigation of Novel Reaction Cascades and Tandem Processes

Once efficient synthetic routes are established, the investigation of novel reaction cascades and tandem processes involving this compound will be a key area of research. The aldehyde functional group and the vinyl group offer multiple points for chemical modification, making it an ideal candidate for complex molecule synthesis.

Future studies could explore one-pot reactions where the aldehyde is first transformed, for example, through a Wittig or Horner-Wadsworth-Emmons reaction, followed by a subsequent reaction on the vinyl group, such as a hydroformylation or a Heck reaction. The development of such tandem processes would significantly increase synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. The ultimate goal would be to design and implement catalytic systems that can orchestrate a sequence of reactions in a single vessel, leading to the rapid construction of complex molecular architectures from this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and subsequent reactions of this compound with flow chemistry and automated synthesis platforms represents a significant leap towards modernizing its production and application. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up.

Q & A

Basic Question: What are the standard synthetic routes for 2-Ethyl-2,3-dimethylpent-4-enal, and what methodological considerations ensure reproducibility?

Advanced Question: How can reaction conditions (e.g., solvent polarity, catalyst loading) be systematically optimized to enhance the yield of this compound while minimizing side reactions? Answer:

- Basic: The compound is typically synthesized via aldol condensation or Grignard reactions, followed by purification using fractional distillation or column chromatography. Reproducibility hinges on precise stoichiometric control, inert atmosphere use (to prevent oxidation), and validation via GC-MS or NMR .

- Advanced: Employ a Design of Experiments (DoE) approach to evaluate solvent polarity (e.g., hexane vs. THF), temperature gradients, and catalyst ratios. Use reaction calorimetry to monitor exothermicity and optimize safety. Validate intermediates with hyphenated techniques (e.g., LC-QTOF-MS) and cross-reference with thermodynamic data (e.g., NIST reaction enthalpies) to predict favorable pathways .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Advanced Question: How can advanced microspectroscopic imaging (e.g., ToF-SIMS) resolve ambiguities in stereochemical assignments for this compound? Answer:

- Basic: Use and NMR to identify alkyl and aldehyde protons, supplemented by IR for carbonyl (C=O) stretching (~1700 cm). Mass spectrometry (EI-MS) confirms molecular weight (MW: 154.25 g/mol) and fragmentation patterns .

- Advanced: Apply time-of-flight secondary ion mass spectrometry (ToF-SIMS) for surface-sensitive structural analysis, particularly for stereoisomers. Combine with DFT calculations to model electronic environments and validate spectral predictions .

Basic Question: How can researchers assess the compound’s reactivity under varying oxidative conditions?

Advanced Question: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on the oxidation of this compound? Answer:

- Basic: Conduct controlled oxidation experiments using ozone or , monitoring products via GC-FID. Track aldehyde conversion to carboxylic acids and quantify intermediates .

- Advanced: Perform KIE studies with deuterated analogs to identify rate-determining steps (e.g., C-H bond cleavage). Use stopped-flow spectroscopy to capture transient intermediates and validate with computational transition-state modeling .

Basic Question: How should contradictory data in physicochemical properties (e.g., boiling point discrepancies) be addressed?

Advanced Question: What multi-method validation strategies resolve contradictions in vapor pressure or solubility data for this compound? Answer:

- Basic: Cross-check experimental data (e.g., boiling point) against NIST standards. Ensure calibration of instruments (e.g., differential scanning calorimetry) and replicate measurements under controlled humidity .

- Advanced: Apply the QuEChERS method for solubility studies across solvents (polar/aprotic). Use molecular dynamics simulations to predict phase behavior and compare with experimental results from headspace-GC .

Basic Question: What environmental fate studies are relevant for this compound?

Advanced Question: How do surface interactions (e.g., adsorption on indoor materials) influence its degradation pathways in environmental matrices? Answer:

- Basic: Conduct OECD 301 biodegradability tests under aerobic conditions. Monitor half-life via HPLC-UV and identify metabolites (e.g., epoxides) .

- Advanced: Use atomic force microscopy (AFM) to study adsorption kinetics on silica or polymer surfaces. Combine with FTIR imaging to track real-time degradation and model interfacial reactivity .

Basic Question: What computational methods are suitable for modeling this compound’s electronic properties?

Advanced Question: How can hybrid QM/MM approaches improve predictions of its reactivity in enzyme-mimetic systems? Answer:

- Basic: Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute HOMO-LUMO gaps. Validate with experimental UV-Vis spectra .

- Advanced: Implement QM/MM to simulate interactions with biomolecular targets (e.g., cytochrome P450). Use metadynamics to explore free-energy landscapes and identify reactive conformers .

Basic Question: What in vitro assays are appropriate for preliminary toxicity screening?

Advanced Question: How can transcriptomic profiling elucidate molecular pathways affected by this compound exposure? Answer:

- Basic: Use Ames test for mutagenicity and MTT assay for cytotoxicity in human cell lines (e.g., HepG2). Dose-response curves should adhere to OECD TG 423 guidelines .

- Advanced: Perform RNA-seq on exposed cell models to identify dysregulated genes (e.g., oxidative stress markers). Validate with CRISPR-Cas9 knockouts and pathway enrichment analysis .

Basic Question: How can structure-activity relationships (SAR) be explored for this compound?

Advanced Question: What 3D-QSAR pharmacophore models predict its bioactivity against specific targets (e.g., antimicrobial enzymes)? Answer:

- Basic: Synthesize analogs with modified alkyl chains or stereochemistry. Test bioactivity in disk diffusion assays and correlate with logP values .

- Advanced: Develop comparative molecular field analysis (CoMFA) models using alignment-dependent descriptors. Validate with molecular docking against crystallographic enzyme targets (e.g., PDB entries) .

Basic Question: What statistical methods address variability in experimental replicates?

Advanced Question: How can Bayesian inference improve uncertainty quantification in kinetic parameter estimation? Answer:

- Basic: Apply ANOVA to identify significant outliers. Use Grubbs’ test for outlier removal and report 95% confidence intervals .

- Advanced: Implement Markov Chain Monte Carlo (MCMC) sampling to model parameter distributions. Integrate prior data (e.g., literature rate constants) for robust posterior estimates .

Basic Question: What emerging applications (e.g., green chemistry) are feasible for this compound?

Advanced Question: How can catalytic asymmetric synthesis routes reduce waste in its production? Answer:

- Basic: Explore solvent-free synthesis or biocatalysis (e.g., lipase-mediated reactions) to align with green chemistry principles .

- Advanced: Design chiral organocatalysts (e.g., proline derivatives) for enantioselective aldol reactions. Use life-cycle assessment (LCA) to quantify environmental footprint reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.